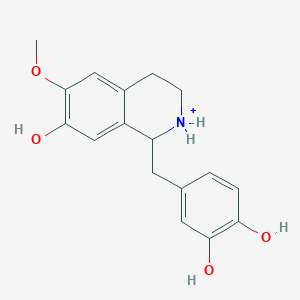
6-O-methylnorlaudanosolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-methylnorlaudanosolinium is conjugate acid of 6-O-methylnorlaudanosoline arising from protonation of the isoquinoline nitrogen. It is a conjugate acid of a 6-O-methylnorlaudanosoline.
Aplicaciones Científicas De Investigación
Enzyme Purification and Properties in Plant Cell Cultures : A study by Rueffer, Nagakura, and Zenk (1983) focused on the partial purification and characterization of S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase from Argemone platyceras cell cultures. This enzyme catalyzes the formation of 6-O-methylnorlaudanosoline and is specific for tetrahydrobenzylisoquinoline alkaloids, playing a crucial role in their biosynthesis (Rueffer, Nagakura, & Zenk, 1983).
O-methyltransferases in Alkaloid Biosynthesis : Chang, Hagel, and Facchini (2015) identified O-methyltransferases (OMTs) in Glaucium flavum, which are involved in the biosynthesis of glaucine, a tetra-O-methylated benzylisoquinoline alkaloid. GFLOMT2, one of the enzymes, showed a preference for 6-O-methylation of norlaudanosoline, highlighting its role in the biosynthesis pathway of this class of alkaloids (Chang, Hagel, & Facchini, 2015).
Characterization of Isoquinoline Alkaloid Biosynthesis : Morishige, Tsujita, Yamada, and Sato (2000) studied the S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase, which catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, an intermediate in isoquinoline alkaloid biosynthesis. The study highlighted that another O-methyltransferase, the norcoclaurine 6-O-methyltransferase (6-OMT), is involved in methylation of the 6-hydroxyl group of norcoclaurine, indicating a complex network of enzymes in alkaloid biosynthesis (Morishige, Tsujita, Yamada, & Sato, 2000).
Propiedades
Nombre del producto |
6-O-methylnorlaudanosolinium |
|---|---|
Fórmula molecular |
C17H20NO4+ |
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1 |
Clave InChI |
RHMGJTZOFARRHB-UHFFFAOYSA-O |
SMILES canónico |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



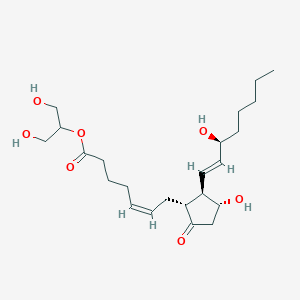

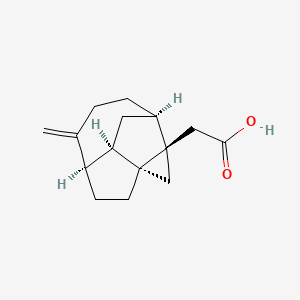
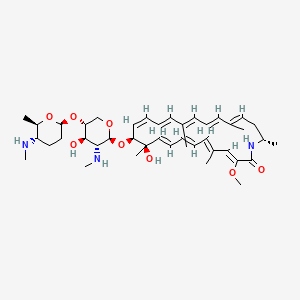
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
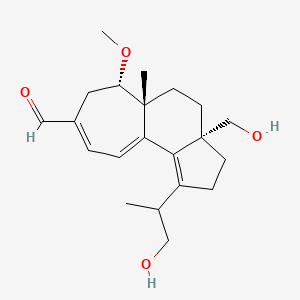
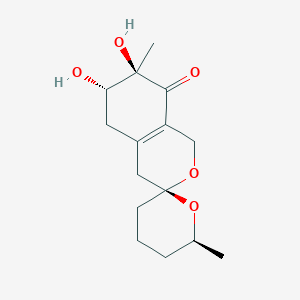
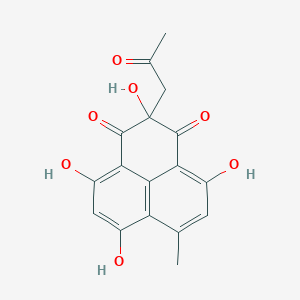
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
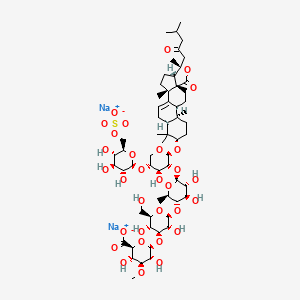
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
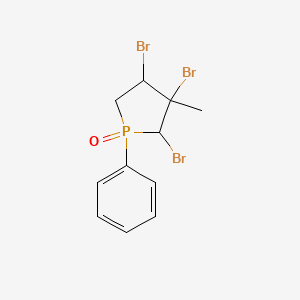
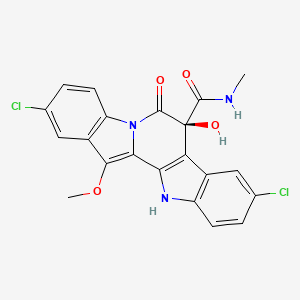
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)